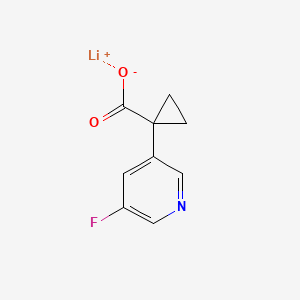![molecular formula C10H14O3S B13588794 rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[310]hexane-1-carboxylate is a complex organic compound featuring a bicyclic hexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable method for producing this compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions involving sulfur-containing compounds.
Industry: The compound’s unique properties make it useful for developing new materials and chemical processes.
Mécanisme D'action
The mechanism by which rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylsulfanyl group can participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure and exhibit similar chemical reactivity and applications.
bicyclo[2.1.1]hexane derivatives: These compounds have a different bicyclic structure but can serve as bioisosteres for benzene and other aromatic compounds.
bicyclo[3.2.1]octane derivatives: These compounds are structurally related and have been studied for their biological activities and synthetic applications.
Uniqueness
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific combination of a bicyclic hexane core with an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H14O3S |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
methyl (1R,4S,5R)-4-acetylsulfanylbicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-6(11)14-8-3-4-10(5-7(8)10)9(12)13-2/h7-8H,3-5H2,1-2H3/t7-,8-,10+/m0/s1 |
Clé InChI |
HWTXHDZNHGQRJG-OYNCUSHFSA-N |
SMILES isomérique |
CC(=O)S[C@H]1CC[C@@]2([C@H]1C2)C(=O)OC |
SMILES canonique |
CC(=O)SC1CCC2(C1C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


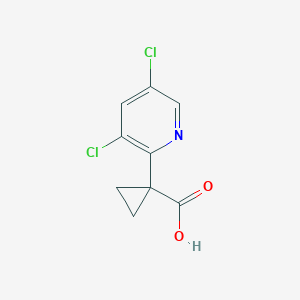
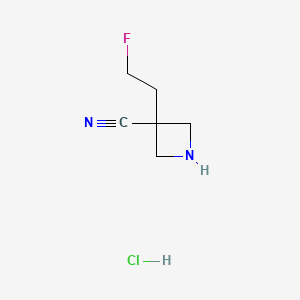
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
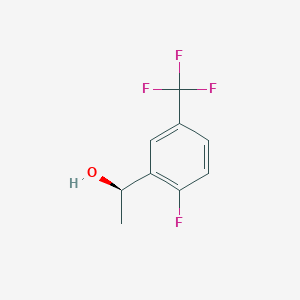
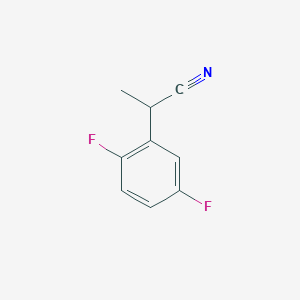
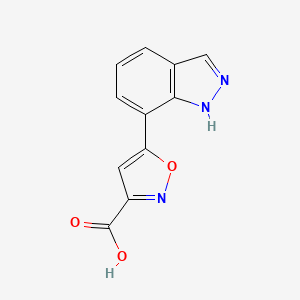


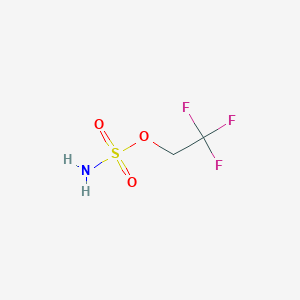
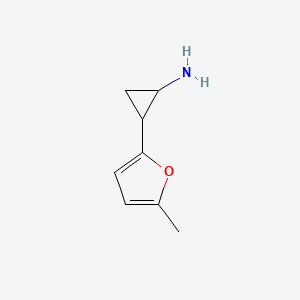

![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
